6-Methyl-5-nitro-2-pyridinethiol
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Overview
Description
6-Methyl-5-nitro-2-pyridinethiol: is an organic compound with the molecular formula C6H6N2O2S and a molecular weight of 170.19 g/mol . It is characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 5-position, and a thiol group at the 2-position. This compound is known for its yellow to pale yellow solid appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitro-2-pyridinethiol typically involves the nitration of 6-methyl-2-pyridinethiol. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions followed by purification processes to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-nitro-2-pyridinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinethiol derivatives.
Scientific Research Applications
6-Methyl-5-nitro-2-pyridinethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-5-nitro-2-pyridinethiol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function .
Comparison with Similar Compounds
2-Mercapto-6-methylpyridine: Similar structure but lacks the nitro group.
3-Nitropyridine-2-thiol: Similar structure but with the nitro group at a different position.
2-Mercaptopyridine N-oxide: Contains an oxidized thiol group
Uniqueness: 6-Methyl-5-nitro-2-pyridinethiol is unique due to the presence of both a nitro group and a thiol group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6N2O2S |
---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
6-methyl-5-nitro-1H-pyridine-2-thione |
InChI |
InChI=1S/C6H6N2O2S/c1-4-5(8(9)10)2-3-6(11)7-4/h2-3H,1H3,(H,7,11) |
InChI Key |
DNUPJKMISFVGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=S)N1)[N+](=O)[O-] |
Origin of Product |
United States |
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